![molecular formula C17H14Cl2F3N3O B2498969 4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide CAS No. 2085690-82-8](/img/structure/B2498969.png)

4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

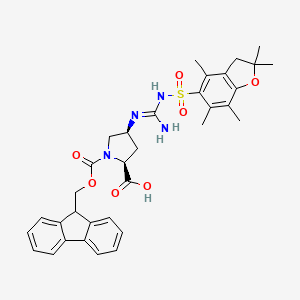

The synthesis of benzamide derivatives, including compounds structurally related to 4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide, often involves multi-step chemical processes. These may include condensation reactions, chlorination, aminolysis, and reduction steps. For instance, Gong Ping (2007) described a practical synthesis method for a structurally related compound, highlighting a five-step process that encompasses chlorination, aminolysis, reduction by hydrazine hydrate, condensation, and final reduction by sodium borohydride, yielding a practical and efficient approach to similar compounds (Gong Ping, 2007).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, including infrared spectroscopy, NMR, and thermal analysis, are pivotal in characterizing the molecular structure of benzamide derivatives. Yanagi et al. (2000) used X-ray powder diffractometry, thermal analysis, and infrared spectroscopy to characterize the crystalline forms of a related benzamide compound, providing insight into the stability, phase transitions, and vibrational properties of these molecules (Yanagi et al., 2000).

Chemical Reactions and Properties

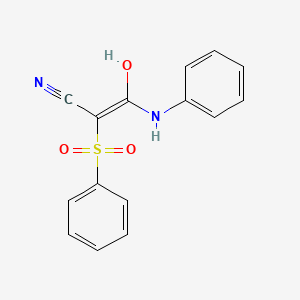

Benzamide derivatives can undergo various chemical transformations, including oxidation, reduction, and cyclization reactions, leading to a wide range of potential compounds with diverse functionalities. Vaickelionienė et al. (2012) discussed the chemical transformations of a related compound, demonstrating the synthesis of N-substituted benzimidazole derivatives through reactions like alkylation, leading to compounds with potential for further chemical modification (Vaickelionienė et al., 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure. The characterization of two polymorphs of a related compound by Yanagi et al. (2000) showcases how structural differences can impact physical properties like thermal stability and melting points, which are crucial for understanding the material's behavior under various conditions (Yanagi et al., 2000).

Scientific Research Applications

Chemical Properties and Interactions

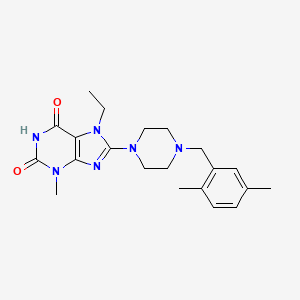

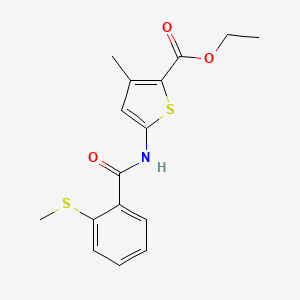

The compound 4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide, known as fluazinam, has unique chemical properties. Its structure allows dihedral angles between pyridine and benzene ring planes, forming a three-dimensional network through hydrogen bonds and various interactions like N—H⋯F, C—Cl⋯π, and N—O⋯π. This complex structure contributes to its effectiveness as a fungicide (Jeon et al., 2013).

Applications in Epilepsy and Pain Treatment

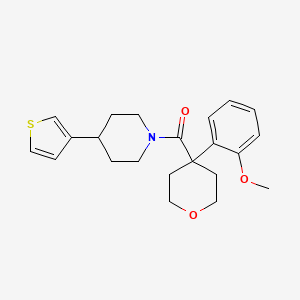

N-pyridyl benzamide derivatives of this compound have been explored for their potential in treating neurological conditions like epilepsy and pain. Researchers have found these derivatives to be active in animal models, displaying promising results as KCNQ2/Q3 potassium channel openers. Although some derivatives exhibited toxicities upon repeated dosing, modifications in the structure led to the identification of more viable candidates for clinical studies (Amato et al., 2011).

Cancer Therapy

A series of 4-chloro-benzamides derivatives, including 4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide, have been synthesized and evaluated as RET kinase inhibitors, showing significant potential for cancer therapy. Some compounds, particularly those with 1,2,4-oxadiazole, demonstrated potent inhibition of RET kinase activity and showed promise in inhibiting cell proliferation driven by RET mutations (Han et al., 2016).

Safety And Hazards

While specific safety and hazard information for “4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide” is not available, it’s important to note that safety precautions should always be taken when handling chemical compounds. For example, trifluoromethylpyridine can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name |

4-chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F3N3O/c18-12-3-1-10(2-4-12)16(26)24-13-5-6-25(9-13)15-14(19)7-11(8-23-15)17(20,21)22/h1-4,7-8,13H,5-6,9H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVCNBMPQBSHDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2498887.png)

![2-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2498889.png)

![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2498890.png)

![N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2498895.png)

![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)